Product packaging for MDK83190(Cat. No.:CAS No. 79183-19-0)

MDK83190

Numéro de catalogue: B1676101
Numéro CAS: 79183-19-0
Poids moléculaire: 306.1 g/mol
Clé InChI: KGRJPLRFGLMQMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Fundamental Role of Apoptosis in Biological Systems and Disease Pathogenesis

Apoptosis is a highly regulated process that orchestrates the safe and efficient removal of cells. mdpi.com It plays a critical role during embryonic development, shaping tissues and organs, and continues to be vital throughout life for maintaining tissue homeostasis by balancing cell proliferation and death. nih.govbiologists.com Furthermore, apoptosis is a key defense mechanism, eliminating cells that are damaged, infected, or have become cancerous. nih.gov

The failure of cells to undergo apoptosis when necessary can lead to uncontrolled cell growth and tumor formation. frontiersin.orgaging-us.com Conversely, excessive apoptosis can contribute to degenerative diseases and tissue damage. nih.gov The intricate balance of pro-apoptotic and anti-apoptotic signals is therefore crucial for cellular and organismal health. aging-us.com

Targeting Apoptotic Pathways in Therapeutic Interventions

The central role of apoptosis in disease has made it an attractive target for drug development. mdpi.com Therapeutic strategies aim to either inhibit apoptosis in diseases characterized by excessive cell death or, more commonly in cancer therapy, to induce apoptosis in malignant cells. aging-us.com

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic, or mitochondrial, pathway of apoptosis. frontiersin.orgaacrjournals.org This family includes both anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) that prevent cell death, and pro-apoptotic members (like Bax and Bak) that promote it. ashpublications.orgnih.gov The balance between these opposing factions determines a cell's fate. nih.gov A major focus of cancer research has been the development of "BH3 mimetics," small molecules that mimic the action of pro-apoptotic BH3-only proteins to inhibit the anti-apoptotic Bcl-2 proteins, thereby unleashing Bax and Bak to trigger cell death. aging-us.comnih.gov

Emergence of Direct Apoptosis Activators as Novel Therapeutic Agents

While BH3 mimetics indirectly promote apoptosis by neutralizing its inhibitors, a newer class of compounds, known as direct apoptosis activators, takes a more direct approach. These agents are designed to directly engage and activate the core components of the apoptotic machinery. Apoptosis Activator 2 is a prime example of such a compound. bpsbioscience.comrndsystems.com It bypasses the need to inhibit anti-apoptotic proteins and instead directly promotes the formation of the apoptosome, a key protein complex that initiates the final stages of cell death. bpsbioscience.comrndsystems.comhellobio.com This direct mechanism offers a potential advantage in overcoming resistance mechanisms that can arise from the overexpression of anti-apoptotic Bcl-2 family proteins. tandfonline.com

Mechanism of Action of Apoptosis Activator 2

Apoptosis Activator 2 is a cell-permeable indoledione compound that induces apoptosis in a specific and targeted manner. bpsbioscience.com Its primary mechanism involves the direct promotion of the assembly of the apoptosome.

The apoptosome is a large, wheel-like protein structure that forms in the cytoplasm in response to cellular stress. nih.gov Its formation is a critical step in the intrinsic apoptotic pathway. The key components of the apoptosome are Apaf-1 (Apoptotic protease-activating factor 1) and cytochrome c, a protein released from the mitochondria. nih.gov

Research has shown that Apoptosis Activator 2 facilitates the cytochrome c-dependent oligomerization of Apaf-1 into the mature apoptosome. bpsbioscience.comrndsystems.com This leads to the recruitment and activation of an initiator caspase, procaspase-9. rndsystems.com Activated caspase-9 then proceeds to activate effector caspases, such as caspase-3, which are the executioners of apoptosis. bpsbioscience.comhellobio.com These activated effector caspases go on to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and the cleavage of proteins like PARP (Poly (ADP-ribose) polymerase). bpsbioscience.comhellobio.comselleckchem.com

A significant feature of Apoptosis Activator 2 is its selective cytotoxicity towards tumor cells. bpsbioscience.com Studies have demonstrated that it has a potent apoptotic effect on various cancer cell lines, including leukemia, breast cancer, and lung cancer, with IC50 values in the low micromolar range. bpsbioscience.comrndsystems.comselleckchem.com In contrast, it shows little to no effect on normal, non-tumor cells or cells deficient in key apoptotic proteins like Apaf-1 or caspase-3. bpsbioscience.comrndsystems.com This selectivity suggests a potential therapeutic window for the compound.

IC50 Values of Apoptosis Activator 2 in Various Cell Lines
Cell LineCell TypeIC50 (μM)Reference
JurkatLeukemia4 bpsbioscience.comrndsystems.comselleckchem.com
Molt-4Leukemia6 bpsbioscience.comselleckchem.com
CCRF-CEMLeukemia9 bpsbioscience.comselleckchem.com
BT-549Breast Cancer20 bpsbioscience.comselleckchem.com
MDA-MB-468Breast Cancer44 selleckchem.com
NCI-H23Lung Cancer35 bpsbioscience.comselleckchem.com
PBLPeripheral Blood Lymphocyte (Normal)50 selleckchem.com
HUVECHuman Umbilical Vein Endothelial Cell (Normal)43 selleckchem.com

Therapeutic Potential

The ability of Apoptosis Activator 2 to directly and selectively induce apoptosis in cancer cells highlights its potential as a novel therapeutic agent. bpsbioscience.comlktlabs.com Its mechanism of action, which is downstream of the Bcl-2 family proteins, may allow it to circumvent common resistance mechanisms that plague many current cancer therapies. tandfonline.com For instance, tumors that overexpress anti-apoptotic proteins like Bcl-2, making them resistant to conventional chemotherapy, could still be sensitive to a direct apoptosome activator.

Further research has explored enhancing the delivery of Apoptosis Activator 2 to cancer cells. One study successfully used liposomes conjugated with an anti-TROP2 antibody to specifically deliver the compound to gastric adenocarcinoma cells, significantly increasing apoptosis in these target cells. nih.gov This targeted delivery approach could further improve the efficacy and reduce potential off-target effects of the compound in a clinical setting.

The study of Apoptosis Activator 2 and similar direct apoptosis inducers represents a promising frontier in cancer research. By directly engaging the core machinery of programmed cell death, these compounds offer a powerful strategy to eliminate malignant cells and potentially overcome resistance to existing treatments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9Cl2NO2 B1676101 MDK83190 CAS No. 79183-19-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c16-11-6-5-9(7-12(11)17)8-18-13-4-2-1-3-10(13)14(19)15(18)20/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRJPLRFGLMQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365533
Record name Apoptosis Activator 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79183-19-0
Record name 1-((3,4-Dichlorophenyl)methyl)indole-2,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079183190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apoptosis Activator 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((3,4-DICHLOROPHENYL)METHYL)INDOLE-2,3-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSY8DE8DGH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of Apoptosis Activator 2 Induced Apoptosis

Core Mechanism: Cytochrome c-Dependent Caspase Activation

The fundamental mechanism by which Apoptosis Activator 2 induces apoptosis is through the activation of caspases in a manner that is dependent on the presence of cytochrome c. bpsbioscience.comapexbt.com Caspases, a family of cysteine-aspartate proteases, are central to the execution of apoptosis. illinois.edu Apoptosis Activator 2 does not act independently but requires the mitochondrial protein cytochrome c to initiate the apoptotic cascade. illinois.eduhellobio.com This dependency highlights its role as a facilitator of the intrinsic apoptotic pathway, which is triggered by the release of cytochrome c from the mitochondria into the cytoplasm. illinois.edu

Apoptosome Assembly: Promotion of Apaf-1 Oligomerization

A critical step in the intrinsic apoptotic pathway is the formation of the apoptosome, a large protein complex that serves as the activation platform for initiator caspases. illinois.edu Apoptosis Activator 2 directly promotes the assembly of this complex. rndsystems.combio-techne.com

Apoptosis Activator 2 facilitates the oligomerization of the Apoptotic Protease Activating Factor 1 (Apaf-1). hellobio.comcaymanchem.com In the presence of cytochrome c, Apaf-1 monomers undergo a conformational change and assemble into a heptameric ring structure, forming the core of the apoptosome. illinois.edu Research has shown that Apoptosis Activator 2 enhances this process. For instance, at a suboptimal concentration of cytochrome c, the addition of Apoptosis Activator 2 can significantly increase the fraction of Apaf-1 that is incorporated into the apoptosome. apexbt.comselleckchem.com One study demonstrated that 20 μM of Apoptosis Activator 2 increased the portion of Apaf-1 in the apoptosome by 1.5-fold when cytochrome c levels were low. selleckchem.com

The activation of Apaf-1 is contingent upon upstream signals, primarily the release of cytochrome c from the mitochondria. illinois.edu This release is a key event in the intrinsic apoptotic pathway, often triggered by cellular stress. Apoptosis Activator 2's ability to promote Apaf-1 oligomerization is therefore critically linked to the events that lead to mitochondrial outer membrane permeabilization and the subsequent availability of cytosolic cytochrome c. illinois.edu

Initiator Caspase Activation: Procaspase-9 Processing

The assembly of the apoptosome directly leads to the recruitment and activation of an initiator caspase, specifically procaspase-9. illinois.edu The apoptosome provides a scaffold for the dimerization and subsequent auto-processing of procaspase-9 molecules, leading to their activation. illinois.edu Apoptosis Activator 2, by promoting apoptosome formation, consequently increases the processing of procaspase-9. rndsystems.combio-techne.com This enhanced processing amplifies the initiation of the apoptotic cascade.

Executioner Caspase Activation: Caspase-3 and Caspase-7 Cascades

Once activated, caspase-9 acts as an initiator caspase, cleaving and activating downstream executioner caspases, most notably caspase-3 and caspase-7. illinois.edu Apoptosis Activator 2 has been shown to strongly induce the activation of caspase-3. apexbt.comselleckchem.com The activation of these executioner caspases is a point of no return in the apoptotic process. They are responsible for cleaving a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. illinois.edu The efficacy of Apoptosis Activator 2 is diminished in cells deficient in caspase-3, underscoring the importance of this executioner caspase in its mechanism of action. bpsbioscience.com

Downstream Apoptotic Events: PARP Cleavage and DNA Fragmentation

The activation of executioner caspases like caspase-3 triggers a cascade of downstream events that dismantle the cell in a controlled manner. illinois.edu Two key events are the cleavage of Poly (ADP-ribose) polymerase (PARP) and the fragmentation of DNA. hellobio.comselleckchem.com PARP is a nuclear enzyme involved in DNA repair, and its cleavage by caspase-3 is a classic hallmark of apoptosis. researchgate.net Apoptosis Activator 2 has been demonstrated to induce both PARP cleavage and DNA fragmentation, leading to the ultimate destruction of the cell. apexbt.commybiosource.com

Table 1: Effects of Apoptosis Activator 2 on Key Apoptotic Markers

MarkerEffect of Apoptosis Activator 2Reference
Apaf-1 OligomerizationPromotes bpsbioscience.comrndsystems.com
Procaspase-9 ProcessingIncreases rndsystems.combio-techne.com
Caspase-3 ActivationStrongly Induces apexbt.comselleckchem.com
PARP CleavageInduces hellobio.comselleckchem.com
DNA FragmentationInduces hellobio.comselleckchem.com

Table 2: Cytotoxicity of Apoptosis Activator 2 in Various Cell Lines

Cell LineCell TypeIC50 (μM)Reference
JurkatLeukemia4 bpsbioscience.comselleckchem.com
Molt-4Leukemia6 bpsbioscience.comselleckchem.com
CCRF-CEMLeukemia9 bpsbioscience.comselleckchem.com
BT-549Breast Cancer20 bpsbioscience.comselleckchem.com
NCI-H23Lung Cancer35 bpsbioscience.comselleckchem.com
Normal Cell LinesNon-Tumor> 40 bpsbioscience.comrndsystems.com

Integration within the Intrinsic Apoptotic Pathway

Apoptosis Activator 2 exerts its pro-apoptotic effects by directly engaging the core machinery of the intrinsic, or mitochondrial, pathway of apoptosis. Its mechanism is critically dependent on the presence of cytochrome c, a protein released from the mitochondria into the cytosol in response to cellular stress signals. bpsbioscience.comapexbt.comrndsystems.comabcam.comnih.gov Unlike many traditional chemotherapeutic agents that induce apoptosis indirectly through upstream events like DNA damage, Apoptosis Activator 2 functions at a point downstream of mitochondrial outer membrane permeabilization (MOMP) and the regulatory control of the Bcl-2 protein family. pnas.orgmdpi.com

The central molecular action of Apoptosis Activator 2 is to facilitate the assembly of the apoptosome, a large, multimeric protein complex that is a key initiator of the caspase cascade. rndsystems.compnas.org The compound promotes the cytochrome c-dependent oligomerization of the scaffolding protein, Apoptotic Protease Activating Factor 1 (Apaf-1). bpsbioscience.comapexbt.comrndsystems.comhellobio.com Research findings indicate that Apoptosis Activator 2 enhances the incorporation of Apaf-1 into the apoptosome, particularly at suboptimal concentrations of cytochrome c. apexbt.comselleckchem.com

The formation of the mature apoptosome creates a catalytic platform for the recruitment, processing, and activation of procaspase-9, an initiator caspase. rndsystems.comrndsystems.com Activated caspase-9 then triggers a proteolytic cascade by cleaving and activating downstream effector caspases, primarily caspase-3. rndsystems.comhellobio.comselleckchem.com The reliance of Apoptosis Activator 2 on this specific pathway is demonstrated by its significantly reduced activity in cell lines deficient in Apaf-1, caspase-9, or caspase-3. bpsbioscience.comrndsystems.com

The culmination of this sequence is the execution phase of apoptosis, marked by the caspase-3-mediated cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), and the fragmentation of genomic DNA, which leads to the orderly dismantling of the cell. bpsbioscience.comapexbt.comselleckchem.com

Table 1: Mechanistic Sequence of Apoptosis Activator 2 in the Intrinsic Pathway

StepMolecular EventKey Proteins InvolvedReference
1PrerequisiteRelease of cytochrome c from mitochondria into the cytosol. bpsbioscience.compnas.org
2Compound ActionApoptosis Activator 2 promotes the assembly of Apaf-1 monomers. apexbt.comrndsystems.compnas.org
3Complex FormationA mature apoptosome is formed from oligomerized Apaf-1 and cytochrome c. bpsbioscience.comrndsystems.comhellobio.com
4Initiator Caspase ActivationThe apoptosome recruits and activates procaspase-9. rndsystems.comrndsystems.com
5Effector Caspase ActivationActivated caspase-9 cleaves and activates procaspase-3. rndsystems.comhellobio.comselleckchem.com
6Cellular ExecutionActivated caspase-3 cleaves cellular targets (e.g., PARP), leading to DNA fragmentation and cell death. bpsbioscience.comapexbt.comselleckchem.com

The activity of Apoptosis Activator 2 has been observed across a range of tumor cell lines, where it induces apoptosis, while showing minimal effect on non-tumor cells. bpsbioscience.comrndsystems.comselleckchem.com This selectivity suggests a potential reliance on cellular conditions common in cancer cells, such as potentially higher basal levels of cytosolic cytochrome c. pnas.org

Table 2: Cytotoxic Activity (IC₅₀) of Apoptosis Activator 2 in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
JurkatLeukemia4 bpsbioscience.comrndsystems.comselleckchem.com
Molt-4Leukemia6 bpsbioscience.comselleckchem.com
CCRF-CEMLeukemia9 bpsbioscience.comselleckchem.com
BT-549Breast20 bpsbioscience.comselleckchem.com
NCI-H23Lung35 bpsbioscience.comselleckchem.com
MDA-MB-468Breast44 selleckchem.com

Cellular Selectivity and Context Dependent Activity of Apoptosis Activator 2

Differential Apoptotic Induction in Malignant Cell Lines

The cytotoxic effects of Apoptosis Activator 2 are particularly pronounced in malignant cells, though sensitivity varies between different cancer types. This differential response is evident when comparing its efficacy in hematological malignancies versus solid tumors.

Apoptosis Activator 2 has demonstrated significant pro-apoptotic activity in various hematological cancer cell lines. nih.govnih.gov Studies have reported potent induction of apoptosis in leukemia cells, with IC50 values (the concentration required to inhibit the growth of 50% of cells) often falling in the low micromolar range. For instance, the Jurkat, Molt-4, and CCRF-CEM leukemia cell lines all exhibit high sensitivity to the compound. bpsbioscience.comselleckchem.com The IC50 values for these cell lines are approximately 4 µM for Jurkat, 6 µM for Molt-4, and 9 µM for CCRF-CEM, highlighting its efficacy in these types of cancers. bpsbioscience.comselleckchem.com

The compound is also effective against a range of solid tumor cell lines, including those derived from breast, lung, colon, and epidermal cancers. bpsbioscience.com However, the concentrations required to induce apoptosis in solid tumor cells are generally higher than those needed for hematological cancer cells. For example, the breast cancer cell line BT-549 has an IC50 value of 20 µM, while the lung cancer cell line NCI-H23 shows an IC50 of 35 µM. bpsbioscience.comselleckchem.com Another breast cancer line, MDA-MB-468, displays an IC50 of 44 µM. selleckchem.com Despite the higher concentrations required, Apoptosis Activator 2 still exerts a cytostatic effect on a broad spectrum of tumor cell lines, inhibiting cell growth by 50-100% at a concentration of 10 µM in the majority of lines tested. selleckchem.com

Table 1: Comparative Efficacy of Apoptosis Activator 2 in Malignant Cell Lines

Cell Line Cancer Type Classification IC50 Value (µM)
Jurkat T-cell Leukemia Hematological Malignancy 4 bpsbioscience.comselleckchem.com
Molt-4 Acute Lymphoblastic Leukemia Hematological Malignancy 6 bpsbioscience.comselleckchem.com
CCRF-CEM Acute Lymphoblastic Leukemia Hematological Malignancy 9 bpsbioscience.comselleckchem.com
BT-549 Breast Ductal Carcinoma Solid Tumor 20 bpsbioscience.comselleckchem.com
NCI-H23 Non-Small Cell Lung Cancer Solid Tumor 35 bpsbioscience.comselleckchem.com
MDA-MB-468 Breast Adenocarcinoma Solid Tumor 44 selleckchem.com

Minimal or Absent Activity in Non-Malignant Cellular Systems

A key feature of Apoptosis Activator 2 is its selectivity for tumor cells over non-malignant cells. bpsbioscience.com Research indicates that the compound shows little to no cytotoxic effect on normal, healthy cell lines. bpsbioscience.com For example, it is largely inactive in human mammary epithelial cells (HMEC), prostate epithelial cells (PREC), and the non-tumorigenic breast epithelial cell line MCF-10A. selleckchem.com

The IC50 values for non-malignant cells are substantially higher than for cancer cells, demonstrating this selectivity. The IC50 for Human Umbilical Vein Endothelial Cells (HUVEC) is 43 µM, and for Peripheral Blood Lymphocytes (PBL), it is 50 µM. selleckchem.com These values are significantly greater than those observed for sensitive leukemia cell lines, underscoring the compound's preferential targeting of malignant cells. selleckchem.com

Cellular Factors Influencing Sensitivity to Apoptosis Activator 2

The effectiveness of Apoptosis Activator 2 is highly dependent on the integrity of specific cellular components and pathways involved in the intrinsic apoptotic process.

The mechanism of Apoptosis Activator 2 is intrinsically linked to the core machinery of the mitochondrial apoptosis pathway. mdpi.comannualreviews.org Its primary function is to promote the oligomerization of Apaf-1 into the apoptosome, a process that requires the presence of cytochrome c. bpsbioscience.com This apoptosome formation is the platform for the recruitment and activation of procaspase-9, which in turn activates the executioner caspase-3. mdpi.com

Consequently, the compound's ability to induce apoptosis is critically dependent on the presence and functionality of these proteins. In cellular systems that are deficient in either Apaf-1 or caspase-3, Apoptosis Activator 2 exhibits weak or no activity. The IC50 values in such deficient cell lines are reported to be greater than 40 µM, a concentration that is substantially higher than what is required for apoptosis induction in competent tumor cells. bpsbioscience.com This dependency confirms that the compound acts specifically through the Apaf-1/caspase-9/caspase-3 signaling axis.

The action of Apoptosis Activator 2 is downstream of mitochondrial events but relies on their proper function. The entire activation cascade initiated by the compound is contingent upon the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. bpsbioscience.comnih.gov This release is a pivotal event in the intrinsic apoptotic pathway, often referred to as mitochondrial outer membrane permeabilization (MOMP), and is tightly regulated by the Bcl-2 family of proteins. nih.govnih.govcellsignal.com

Therefore, mitochondrial integrity is essential for sensitivity to Apoptosis Activator 2. nih.govresearchgate.net The mitochondria must be capable of releasing cytochrome c in response to apoptotic stimuli for the compound to have its target, Apaf-1, available for activation in the cytosol. nih.govcellsignal.com If mitochondrial function is compromised in a way that prevents cytochrome c release, the downstream action of Apoptosis Activator 2 will be inhibited, rendering the cell resistant to its effects.

Molecular Interactions and Regulatory Networks Influenced by Apoptosis Activator 2

Modulation of Bcl-2 Family Proteins in Apoptosis Activator 2 Response

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, acting as the gatekeepers of mitochondrial integrity. nih.govabcam.com They determine whether a cell commits to apoptosis by controlling mitochondrial outer membrane permeabilization (MOMP) and the release of apoptogenic factors, including cytochrome c. aacrjournals.orgcellsignal.com The action of Apoptosis Activator 2 is downstream of Bcl-2 family regulation, as it requires the presence of cytosolic cytochrome c to function. bpsbioscience.com Thus, the balance between pro- and anti-apoptotic Bcl-2 family members dictates the cellular context in which Apoptosis Activator 2 can exert its effects.

The pro-apoptotic members of the Bcl-2 family are crucial for initiating the mitochondrial phase of apoptosis. This group includes the "effector" proteins BAX and BAK, and the "BH3-only" proteins such as BAD, BID, BIM, PUMA, and NOXA. nih.govfrontiersin.org In response to cellular stress, BH3-only proteins are activated and either directly activate BAX and BAK or neutralize their anti-apoptotic counterparts. aacrjournals.org Activated BAX and BAK oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP and the release of cytochrome c. nih.govcellsignal.com

This release is the essential prerequisite for the activity of Apoptosis Activator 2. By promoting the formation of the apoptosome in the presence of cytochrome c, Apoptosis Activator 2 acts as a potent amplifier of the signal initiated by pro-apoptotic Bcl-2 proteins. tocris.com Even at reduced concentrations of cytochrome c, Apoptosis Activator 2 can increase the fraction of Apaf-1 in the apoptosome and enhance caspase-3 activation, suggesting it can make the cell more sensitive to lower levels of apoptotic stimuli. selleckchem.com

Key Pro-Apoptotic Bcl-2 Family Members
ProteinClassificationPrimary Function in Apoptosis
BAXEffectorForms pores in the mitochondrial outer membrane, leading to cytochrome c release. nih.gov
BAKEffectorSimilar to BAX, oligomerizes to induce mitochondrial outer membrane permeabilization. frontiersin.org
BIDBH3-only (Activator)Upon cleavage to tBid, directly activates BAX and BAK. cellsignal.com
BIMBH3-only (Activator)Activates BAX and BAK in response to various stress signals. nih.gov
PUMABH3-only (Activator)A key mediator of p53-induced apoptosis that activates BAX/BAK. frontiersin.org
NOXABH3-only (Sensitizer)Primarily neutralizes anti-apoptotic proteins like MCL-1, freeing activator proteins. nih.gov

The anti-apoptotic Bcl-2 family proteins, which include Bcl-2, BCL-XL, BCL-W, and MCL-1, function to prevent apoptosis by sequestering pro-apoptotic BH3-only proteins and potentially by directly inhibiting BAX and BAK. nih.govwikipedia.org By binding to and inhibiting these initiators, they prevent MOMP and keep cytochrome c sequestered within the mitochondria. nih.gov

The overexpression of these anti-apoptotic proteins is a common mechanism by which cancer cells evade apoptosis. nih.gov In such a cellular environment, the upstream signal required for Apoptosis Activator 2 to function—cytosolic cytochrome c—is absent. Therefore, high levels of anti-apoptotic Bcl-2 proteins create a state of resistance to the effects of Apoptosis Activator 2. The activity of this compound is contingent on the cell overcoming the inhibitory threshold set by proteins like Bcl-2 and BCL-XL.

Interactions with Inhibitors of Apoptosis Proteins (IAPs)

The Inhibitors of Apoptosis Proteins (IAPs) are a family of endogenous proteins that function as a crucial brake on the apoptotic cascade. mdpi.com Members such as XIAP, cIAP1, and cIAP2 can directly bind to and inhibit the activity of caspases, particularly the initiator caspase-9 and the executioner caspases-3 and -7. wikipedia.orgaacrjournals.org

Apoptosis Activator 2 does not interact directly with IAPs. Instead, its influence is antagonistic to the function of IAPs. The apoptotic process involves a dual-regulatory system where caspases are activated while their inhibitors are neutralized. Upon MOMP, mitochondria release not only cytochrome c but also IAP antagonists like Smac/DIABLO. nih.govcellsignal.com Smac/DIABLO binds to IAPs, preventing them from inhibiting caspases. wikipedia.org

Apoptosis Activator 2 works in concert with this natural mechanism. While Smac/DIABLO removes the "brakes" (IAPs), Apoptosis Activator 2 presses the "accelerator" by promoting robust apoptosome formation and massive activation of caspase-9, which in turn activates a cascade of executioner caspases. tocris.comhellobio.com This overwhelming activation of caspases can saturate the inhibitory capacity of any remaining active IAPs, ensuring the apoptotic program proceeds to completion.

Relationship to p53 Signaling Pathways in Apoptosis Induction

The tumor suppressor protein p53 is a master regulator of the cellular response to stress, such as DNA damage or oncogene activation. cusabio.com A key function of p53 is to induce apoptosis, thereby eliminating potentially cancerous cells. nih.govcreative-diagnostics.com The p53-mediated apoptotic response is primarily executed through the intrinsic mitochondrial pathway. thermofisher.com

Upon activation, p53 acts as a transcription factor, upregulating the expression of several pro-apoptotic Bcl-2 family members, including BAX, PUMA, and NOXA. thermofisher.comnih.gov This transcriptional activity shifts the balance within the Bcl-2 family, favoring MOMP and the release of cytochrome c. nih.gov In this way, p53 activation sets the stage for the action of Apoptosis Activator 2. By triggering the upstream events of the intrinsic pathway, p53 provides the necessary cytosolic cytochrome c that Apoptosis Activator 2 requires to facilitate apoptosome assembly and amplify the death signal. tocris.com Therefore, Apoptosis Activator 2 can be viewed as an agent that enhances the downstream execution of the p53-mediated apoptotic program.

Impact on Other Signaling Transduction Pathways Affecting Cell Fate

Cell fate is determined by a complex interplay of numerous signaling pathways. The action of Apoptosis Activator 2, while specific to the apoptosome, is influenced by and integrated with these broader networks that converge on the mitochondria.

Key Signaling Pathways Interfacing with Apoptosis Activator 2 Function
Signaling PathwayRole in Apoptosis RegulationRelationship to Apoptosis Activator 2
MAPK (Mitogen-Activated Protein Kinase)The JNK and p38 MAPK pathways are generally pro-apoptotic, often activated by stress, and can lead to the activation of BH3-only proteins. The ERK pathway is typically pro-survival. mdpi.comActivation of pro-apoptotic MAPK pathways can facilitate the upstream mitochondrial events necessary for Apoptosis Activator 2 to function.
PI3K/AktThis is a major pro-survival pathway. Akt can phosphorylate and inactivate the pro-apoptotic protein BAD and inhibit the expression of other pro-apoptotic factors. cellsignal.comHigh activity in the Akt pathway would suppress cytochrome c release, thus antagonizing the action of Apoptosis Activator 2.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)Generally anti-apoptotic, NF-κB promotes the transcription of pro-survival genes, including anti-apoptotic Bcl-2 family members and IAPs. abcam.commdpi.comConstitutive NF-κB activation can create a cellular environment that is non-permissive for Apoptosis Activator 2 by blocking the release of cytochrome c and upregulating caspase inhibitors.
Caspase-2 ActivationCaspase-2 can act as an initiator caspase upstream of the mitochondria in response to certain stimuli like DNA damage, potentially by cleaving BID. rupress.orgPathways that activate caspase-2 can trigger the mitochondrial events that provide the cytochrome c substrate needed for Apoptosis Activator 2's mechanism. rupress.org

Preclinical Investigations and Therapeutic Potential of Apoptosis Activator 2 in Cancer

In Vitro Characterization of Anti-Cancer Activity

The initial assessment of the anti-cancer potential of Apoptosis Activator 2 has been extensively performed using in vitro models, which include a diverse range of human cancer cell lines. These studies have been crucial in elucidating the compound's biological effects at a cellular level.

Apoptosis Activator 2 has demonstrated significant cytostatic effects, meaning it can inhibit the growth and proliferation of tumor cells. In a comprehensive study involving a panel of 48 different human tumor cell lines, the compound showed a marked ability to inhibit cell growth. At a concentration of 10 µM, Apoptosis Activator 2 inhibited cell growth by 50-100% in 40 of the 48 cell lines tested selleckchem.comambeed.cnabsin.cn. This broad-spectrum activity suggests that its mechanism of action may be effective across a variety of cancer types, including leukemia, melanoma, and cancers of the renal system and central nervous system researchgate.net.

Beyond its ability to halt proliferation, Apoptosis Activator 2 exhibits potent cytotoxic effects, actively inducing cell death in cancerous cells. The compound's primary mechanism of action is the induction of apoptosis through the activation of the intrinsic pathway. It has been shown to trigger the formation of the apoptosome, a key protein complex that initiates the caspase cascade leading to cell death selleckchem.comabsin.cn.

Specifically, Apoptosis Activator 2 promotes the assembly of the apoptosome from Apaf-1 monomers, which in turn leads to the activation of caspase-3 researchgate.net. The activation of caspase-3 is a critical step in the execution phase of apoptosis. This is further evidenced by the observation of downstream events such as the cleavage of poly(ADP-ribose) polymerase (PARP) and DNA fragmentation, which are hallmarks of apoptosis selleckchem.comabsin.cnresearchgate.netselleckchem.com.

The cytotoxic potency of Apoptosis Activator 2 has been quantified across various cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) varying depending on the cancer type. For instance, the IC50 has been reported to be approximately 4 µM in Jurkat cells, 6 µM in Molt-4 cells, and 9 µM in CCRF-CEM leukemia cells selleckchem.comabsin.cn. In breast cancer cell lines such as BT-549 and MDA-MB-468, the IC50 values were found to be 20 µM and 44 µM, respectively selleckchem.comabsin.cn. Notably, the compound has been shown to be inactive against non-cancerous cell lines such as HMEC, PREC, and MCF-10A, suggesting a degree of selectivity for cancer cells selleckchem.com.

Table 1: Cytotoxic Activity of Apoptosis Activator 2 in Various Human Cell Lines

Cell Line Cancer Type IC50 (µM)
Jurkat Leukemia 4 selleckchem.comabsin.cn
Molt-4 Leukemia 6 selleckchem.comabsin.cn
CCRF-CEM Leukemia 9 selleckchem.comabsin.cn
BT-549 Breast Cancer 20 selleckchem.comabsin.cn
MDA-MB-468 Breast Cancer 44 selleckchem.comabsin.cn
NCI-H23 Lung Cancer 35 selleckchem.comabsin.cn
PBL Peripheral Blood Lymphocytes 50 selleckchem.comabsin.cn
HUVEC Human Umbilical Vein Endothelial Cells 43 selleckchem.comabsin.cn

In Vivo Efficacy in Established Tumor Models

The promising in vitro results have led to the evaluation of Apoptosis Activator 2 in in vivo animal models of cancer. While comprehensive in vivo data remains limited, studies have explored its therapeutic potential, particularly in the context of targeted drug delivery systems.

For instance, one study investigated the use of liposomes conjugated with an anti-Trop2 antibody to deliver Apoptosis Activator 2 to gastric adenocarcinoma (AGS) cells in a xenograft mouse model nih.govviamedica.plamegroups.org. The Trop2 protein is often overexpressed on the surface of various cancer cells, making it an attractive target for directed therapy. The results from this study demonstrated that the targeted delivery of Apoptosis Activator 2 via these immunoliposomes significantly increased apoptosis in the tumor cells nih.govamegroups.org. This approach not only enhances the drug's efficacy at the tumor site but also has the potential to minimize systemic toxicity.

Further in vivo studies are necessary to fully establish the efficacy, pharmacokinetics, and optimal delivery strategies for Apoptosis Activator 2 in a preclinical setting.

Potential as a Monotherapy in Select Malignancies

The broad-spectrum cytostatic and cytotoxic activity of Apoptosis Activator 2 observed in vitro suggests its potential as a monotherapy for certain types of cancer researchgate.net. Its ability to induce apoptosis in a wide range of tumor cell lines, including those derived from leukemia, melanoma, and various solid tumors, indicates a fundamental mechanism of action that is not restricted to a specific cancer subtype researchgate.net.

The compound's mode of action, which involves the direct activation of the apoptotic pathway, could be particularly beneficial in cancers where upstream signaling pathways that normally trigger apoptosis are dysregulated or mutated. By bypassing these defective pathways and directly engaging the core apoptotic machinery, Apoptosis Activator 2 may overcome certain forms of drug resistance. However, further research, including more extensive in vivo studies and the identification of predictive biomarkers, is required to identify the specific malignancies that are most likely to respond to Apoptosis Activator 2 as a single agent.

Considerations for Clinical Translation

The translation of Apoptosis Activator 2 from a promising preclinical compound to a clinically effective cancer therapy involves several important considerations. The development of regulators for extracellular vesicles that can be used without inducing severe side effects has been a challenge, which could impact the clinical use of therapies targeting or utilizing such vesicles researchgate.net.

While the in vitro data are encouraging, demonstrating potent and selective anti-cancer activity, the journey to clinical application requires a thorough understanding of its behavior in a whole-organism setting. Key areas for future investigation include its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), potential for off-target effects, and the development of a safe and effective formulation for human administration.

The use of targeted delivery systems, such as the anti-Trop2 immunoliposomes, represents a promising strategy to enhance the therapeutic index of Apoptosis Activator 2 nih.govnih.govnih.gov. Such approaches could increase the concentration of the drug at the tumor site, thereby maximizing its anti-cancer effects while minimizing exposure to healthy tissues. Further preclinical development, including toxicology studies in relevant animal models, will be critical to support a future Investigational New Drug (IND) application and the initiation of clinical trials.

Mechanisms of Resistance to Apoptosis Activator 2 and Strategies for Overcoming Them

Deregulation of Intrinsic Apoptotic Pathway Components

The intrinsic, or mitochondrial, pathway of apoptosis is a tightly regulated process that can be disrupted at multiple points, leading to resistance. Key players in this pathway include the B-cell lymphoma 2 (Bcl-2) family of proteins and the Inhibitor of Apoptosis Proteins (IAPs).

The Bcl-2 family consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins like Bim, Puma, and Noxa). nih.govaacrjournals.org The balance between these opposing factions determines the cell's fate. Overexpression of anti-apoptotic Bcl-2 proteins is a common feature in many cancers and a primary mechanism of resistance to apoptosis-inducing therapies. nih.govashpublications.org These proteins act by sequestering pro-apoptotic BH3-only proteins and the effector proteins Bax and Bak, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c. nih.govnih.gov For instance, high levels of Mcl-1 have been shown to confer resistance to the Bcl-2/Bcl-xL inhibitor ABT-737, highlighting its critical role in cell survival. aacrjournals.orgashpublications.org

Inhibitor of Apoptosis Proteins (IAPs) , such as X-linked inhibitor of apoptosis protein (XIAP), cIAP1, and cIAP2, represent another line of defense against apoptosis. nih.govnih.gov XIAP is a potent inhibitor of caspases, directly binding to and neutralizing the initiator caspase-9 and the executioner caspases-3 and -7. nih.govnih.gov Overexpression of XIAP can therefore block the apoptotic cascade downstream of mitochondrial events, rendering cells resistant to agents that, like Apoptosis Activator 2, rely on caspase activation. nih.gov cIAP1 and cIAP2, in addition to weakly inhibiting caspases, possess E3 ubiquitin ligase activity and are involved in signaling pathways that promote cell survival, such as the NF-κB pathway. nih.govnih.gov

ComponentFunction in ApoptosisMechanism of Resistance
Anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1)Inhibit MOMP by sequestering pro-apoptotic members.Overexpression prevents cytochrome c release.
XIAPDirectly inhibits caspases-9, -3, and -7.Overexpression blocks the caspase cascade.
cIAP1/cIAP2Inhibit caspase activation and promote pro-survival signaling.Overexpression contributes to apoptosis evasion and activation of survival pathways.

Adaptive Responses in Cancer Cells to Apoptosis Activator 2 Challenge

Cancer cells possess a remarkable ability to adapt to therapeutic stress by activating pro-survival signaling pathways. This adaptive response can counteract the pro-apoptotic pressure exerted by agents like Apoptosis Activator 2, leading to acquired resistance.

One of the most critical adaptive responses is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that controls the expression of a wide array of genes involved in inflammation, immunity, and cell survival. core.ac.ukpnas.org Various chemotherapeutic agents and cellular stresses can trigger NF-κB activation, which in turn upregulates the expression of anti-apoptotic proteins, including Bcl-2 family members and IAPs. core.ac.ukpnas.orgnih.gov This creates a feedback loop that dampens the apoptotic signal and promotes cell survival.

Another pivotal survival pathway is the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway . This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth, proliferation, and survival. nih.govfrontiersin.org Activation of AKT can phosphorylate and inactivate pro-apoptotic proteins such as Bad, and it can also promote the expression of anti-apoptotic proteins. nih.gov The PI3K/AKT/mTOR pathway can be activated as a response to therapeutic stress, thereby contributing to drug resistance. frontiersin.orgplos.org For example, resistance to the Bcl-2 inhibitor ABT-199 has been associated with the activation of the PI3K/AKT/mTOR pathway, leading to elevated levels of Mcl-1 and Bcl-xL. nih.gov

Furthermore, cancer cells can adapt through the Unfolded Protein Response (UPR) , which is triggered by endoplasmic reticulum (ER) stress. mdpi.comcancerbiomed.org While severe or prolonged ER stress can induce apoptosis, a moderate UPR can be pro-survival, enhancing the protein-folding capacity of the cell and upregulating chaperones and anti-apoptotic proteins, thus helping the cell to cope with stress and resist apoptosis. mdpi.comcancerbiomed.org

Adaptive Response PathwayKey MoleculesPro-Survival Mechanism
NF-κB SignalingNF-κB transcription factorsUpregulation of anti-apoptotic genes (Bcl-2 family, IAPs). core.ac.ukpnas.org
PI3K/AKT/mTOR SignalingPI3K, AKT, mTORInhibition of pro-apoptotic proteins and promotion of anti-apoptotic protein expression. nih.govnih.gov
Unfolded Protein Response (UPR)IRE1, PERK, ATF6Enhancement of protein folding and upregulation of pro-survival factors. mdpi.com

Targeting Resistance Mechanisms to Enhance Apoptosis Activator 2 Efficacy

A deeper understanding of resistance mechanisms has paved the way for the development of strategies aimed at overcoming them. These approaches often involve combination therapies that simultaneously target the primary apoptotic pathway and the resistance mechanisms.

To counteract the deregulation of Bcl-2 family proteins, a class of drugs known as BH3 mimetics has been developed. nih.govnih.gov These small molecules mimic the action of pro-apoptotic BH3-only proteins by binding to and inhibiting anti-apoptotic Bcl-2 family members. nih.govexplorationpub.com For example, Venetoclax (ABT-199) is a selective inhibitor of Bcl-2, while other compounds target Mcl-1 or Bcl-xL. nih.govmdpi.com Combining a BH3 mimetic with an agent like Apoptosis Activator 2 could potentially overcome resistance mediated by the overexpression of anti-apoptotic Bcl-2 proteins. aacrjournals.org

Resistance mediated by IAPs can be addressed with Smac mimetics . These compounds are designed to mimic the endogenous IAP inhibitor, Smac/DIABLO, which is released from the mitochondria during apoptosis. mdpi.comnih.gov Smac mimetics bind to IAPs, primarily cIAP1, cIAP2, and XIAP, and promote their degradation or inhibit their function, thereby liberating caspases to execute apoptosis. nih.govmdpi.comnih.gov The combination of Smac mimetics with other apoptosis-inducing agents has shown synergistic effects in preclinical models. nih.gov

Targeting the adaptive pro-survival signaling pathways is another promising strategy. Inhibitors of the NF-κB pathway can prevent the upregulation of anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis. pnas.orgspandidos-publications.comnih.gov Similarly, inhibitors of the PI3K/AKT/mTOR pathway can block this critical survival signaling cascade, preventing the adaptive response that leads to resistance. nih.govnih.govnih.gov Combining Apoptosis Activator 2 with inhibitors of these pathways could create a powerful synergistic effect, leading to more profound and durable anti-cancer responses.

Therapeutic StrategyTargetMechanism of Action
BH3 Mimetics (e.g., Venetoclax)Anti-apoptotic Bcl-2 family proteinsInhibit anti-apoptotic proteins to unleash pro-apoptotic activity. nih.govnih.gov
Smac MimeticsIAPs (XIAP, cIAP1, cIAP2)Antagonize IAPs to promote caspase activation. mdpi.comnih.gov
NF-κB InhibitorsNF-κB signaling pathwayPrevent transcription of anti-apoptotic genes. pnas.orgspandidos-publications.com
PI3K/AKT/mTOR InhibitorsPI3K/AKT/mTOR signaling pathwayBlock pro-survival signaling and promote apoptosis. nih.govnih.gov

Synergistic Therapeutic Strategies Involving Apoptosis Activator 2

Rationales for Combination Therapy in Oncological Treatment

Combination therapy is a foundational strategy in modern oncology, designed to improve therapeutic outcomes by addressing the complex and heterogeneous nature of cancer. nih.gov The primary rationales for combining therapeutic agents are to achieve synergistic or additive cytotoxicity, overcome or prevent the development of drug resistance, and potentially reduce treatment-related toxicity by using lower doses of individual agents. nih.gov

Cancer cells often develop resistance by acquiring mutations that block a single targeted pathway. mdpi.com By simultaneously targeting multiple, often independent, cellular pathways, combination therapies can create a multi-pronged attack that is more difficult for tumors to evade. nih.gov For instance, combining a drug that induces DNA damage with an agent that lowers the threshold for apoptosis can be highly effective. mdpi.com Evasion of apoptosis is a hallmark of cancer, and therapies that directly reactivate this process are valuable components of combination strategies. mdpi.comannualreviews.org Combining agents that target different stages of the apoptotic cascade, or that engage both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, can produce a more robust and sustained anti-tumor response. mdpi.comnih.gov

Combinatorial Approaches with Conventional Chemotherapeutic Agents

Conventional chemotherapeutic agents, such as taxanes, platinum compounds, and topoisomerase inhibitors, primarily work by inducing significant cellular stress, most often through DNA damage or disruption of microtubule dynamics. nih.gov This stress response is a key trigger for the intrinsic pathway of apoptosis. nih.gov Damaged cells initiate signals that lead to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. researchgate.net

The mechanism of Apoptosis Activator 2 is positioned to synergize effectively with these effects. While chemotherapy increases the availability of cytosolic cytochrome c, Apoptosis Activator 2 acts on the subsequent step, promoting the efficient assembly of the apoptosome, which is the critical platform for activating caspase-9. bpsbioscience.comhellobio.com This complementary action can overcome a common resistance mechanism where tumor cells, despite experiencing damage and releasing cytochrome c, fail to efficiently execute apoptosis due to insufficient apoptosome formation. By ensuring the effective conversion of the cytochrome c signal into robust caspase activation, Apoptosis Activator 2 could significantly lower the threshold for cell death induced by conventional chemotherapy. nih.govtbzmed.ac.ir

Table 1: Mechanistic Synergy with Conventional Chemotherapy

Agent/ProcessPrimary Mechanism of ActionPoint of Apoptotic InterventionRationale for Synergy with Apoptosis Activator 2
Conventional Chemotherapy (e.g., Doxorubicin, Cisplatin)Induces DNA damage and cellular stress.Triggers the intrinsic pathway, leading to cytochrome c release from mitochondria. nih.govIncreases the concentration of cytosolic cytochrome c, the essential co-factor for the apoptosome.
Apoptosis Activator 2 Promotes the oligomerization of Apaf-1 in the presence of cytochrome c. bpsbioscience.comFacilitates the formation of the active apoptosome complex. bpsbioscience.comEnhances the efficiency of the step immediately following chemotherapy-induced damage, ensuring robust activation of caspase-9 and execution of apoptosis.

Integration with Targeted Therapies Modulating Apoptotic Pathways

Targeted therapies are designed to interfere with specific molecules involved in cancer growth and progression. Combining Apoptosis Activator 2 with other targeted therapies that modulate the apoptosis machinery is a rational strategy to enhance cell killing by attacking the process from multiple angles.

The apoptosis process is governed by two main signaling routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.govnih.gov While Apoptosis Activator 2 stimulates the intrinsic pathway, death receptor ligands like Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) activate the extrinsic pathway. nih.govnih.gov TRAIL binds to its cognate death receptors (DR4 and DR5) on the cell surface, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8. nih.govfrontiersin.org

In many cell types, caspase-8 can directly activate executioner caspases. nih.gov However, it can also cleave the BH3-only protein Bid into its truncated form, tBid. nih.gov tBid then translocates to the mitochondria and engages the intrinsic pathway, creating a crosstalk that amplifies the apoptotic signal. researchgate.net

A combination of Apoptosis Activator 2 and a death receptor ligand like TRAIL could be highly synergistic by simultaneously initiating both pathways. aacrjournals.org TRAIL would activate caspase-8, while Apoptosis Activator 2 would ensure that any cytochrome c released—either through tBid-mediated amplification or basal mitochondrial signaling—is efficiently used to activate caspase-9. aacrjournals.org This dual activation of initiator caspases-8 and -9 can lead to a more potent and rapid activation of the common executioner caspase-3, overwhelming cellular inhibitor of apoptosis proteins (IAPs) and overcoming resistance. researchgate.net

Table 2: Synergy by Co-activation of Intrinsic and Extrinsic Pathways

PathwayActivating AgentKey Initiator ProteinMechanism
Extrinsic Pathway TRAIL / Death Receptor AgonistsCaspase-8Ligand binding to DR4/DR5 recruits adaptor proteins, leading to caspase-8 activation. nih.gov
Intrinsic Pathway Apoptosis Activator 2Caspase-9Promotes Apaf-1 and cytochrome c assembly into an apoptosome, which activates caspase-9. bpsbioscience.com
Synergistic Outcome Dual activation of Caspase-8 and Caspase-9Converges on and leads to overwhelming activation of executioner caspases (e.g., Caspase-3), resulting in enhanced apoptosis. nih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, acting as a gatekeeper for mitochondrial integrity. cancertreatmentjournal.com This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bid, Puma). nih.gov In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, sequestering pro-apoptotic proteins and preventing the release of cytochrome c, thereby conferring a survival advantage. jci.orgnih.gov

Bcl-2 inhibitors, also known as BH3 mimetics (e.g., Venetoclax), are small molecules designed to mimic the action of pro-apoptotic BH3-only proteins. aacrjournals.org They bind to and inhibit anti-apoptotic Bcl-2 proteins, which liberates Bax and Bak to form pores in the mitochondrial membrane, triggering MOMP and cytochrome c release. nih.govaacrjournals.org

The combination of a Bcl-2 inhibitor with Apoptosis Activator 2 represents a potent "push-pull" therapeutic strategy. The Bcl-2 inhibitor "pushes" the cell towards apoptosis by increasing the release of cytochrome c from the mitochondria. patsnap.com Apoptosis Activator 2 then "pulls" the process forward by ensuring this newly released cytochrome c is efficiently utilized to form the apoptosome and activate the caspase cascade. bpsbioscience.com This synergistic approach could be particularly effective in tumors that are only partially responsive to Bcl-2 inhibitors alone due to downstream blocks in the apoptotic pathway. nih.gov

Enhancement of Immunotherapy through Apoptosis Activator 2 Action

The interplay between cancer cell death and the immune system is a critical determinant of therapeutic success. nih.gov Immunotherapy, which harnesses the body's own immune system to fight cancer, is often more effective against "hot" or inflamed tumors that are infiltrated by T-cells. mdpi.com Apoptosis was traditionally considered immunologically silent, but it is now understood that under certain conditions, it can be a highly immunogenic form of cell death (ICD). nih.gov

ICD is characterized by the release of damage-associated molecular patterns (DAMPs) from dying cells, which act as danger signals to alert and activate the immune system. If the apoptosis induced by Apoptosis Activator 2 is immunogenic, it could transform the tumor microenvironment. The release of DAMPs can recruit dendritic cells, which then capture tumor antigens from the dying cancer cells and present them to T-cells, initiating a tumor-specific adaptive immune response. mdpi.com

This process could synergize with immune checkpoint inhibitors (ICIs), a major class of immunotherapy drugs. jci.org ICIs work by releasing the "brakes" on T-cells, but they are ineffective if there are no tumor-recognizing T-cells to activate. By inducing immunogenic cell death, Apoptosis Activator 2 could generate a pool of tumor-specific T-cells, thereby sensitizing previously unresponsive "cold" tumors to the effects of ICIs. nih.govnih.gov This combination offers the potential to broaden the applicability and efficacy of immunotherapy across a wider range of cancers. nih.gov

Advanced Methodological Approaches in Apoptosis Activator 2 Research

Development and Application of Cell-Free Apoptosis Assays

Cell-free apoptosis assays have been pivotal in dissecting the molecular mechanism of Apoptosis Activator 2. These in vitro systems, typically prepared from cytoplasmic extracts of cells like HeLa cells, allow researchers to study the core apoptotic machinery in a controlled environment, independent of cellular processes such as gene transcription and protein synthesis. selleckchem.comselleck.co.jp

In a typical cell-free assay to assess the activity of Apoptosis Activator 2, cytoplasmic extracts are supplemented with essential components like cytochrome c. selleckchem.com The addition of Apoptosis Activator 2 to this system has been shown to directly promote the activation of the apoptotic cascade. selleckchem.comrndsystems.combiocrick.commedchemexpress.com The readout for these assays often involves monitoring the activation of caspases, the key executioner enzymes of apoptosis. This is commonly achieved by using a fluorogenic caspase substrate, such as DEVD-AFC (Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin), which releases a fluorescent signal upon cleavage by activated caspase-3. selleckchem.com

Studies have demonstrated that Apoptosis Activator 2 potently induces caspase-3 activation in a cytochrome c-dependent manner within these cell-free systems. rndsystems.combiocrick.commedchemexpress.comhellobio.com This methodological approach was crucial in identifying the direct effect of the compound on the apoptosome, a key protein complex in the intrinsic pathway of apoptosis. rndsystems.comhellobio.combpsbioscience.comrndsystems.com

Reconstitution of Apoptotic Pathways with Purified Proteins

To gain a more granular understanding of the interactions between Apoptosis Activator 2 and the components of the apoptotic pathway, researchers have utilized reconstituted systems with purified proteins. This reductionist approach allows for the precise study of molecular interactions in the absence of the complexity of a cell lysate.

A key finding from such studies is that Apoptosis Activator 2 promotes the oligomerization of Apaf-1 (Apoptotic protease-activating factor 1) into the mature apoptosome. rndsystems.combiocrick.comhellobio.combpsbioscience.com The apoptosome is a large, wheel-like protein complex that forms upon the release of cytochrome c from the mitochondria. Its formation is a critical step in the activation of the initiator caspase-9, which in turn activates the executioner caspase-3. illinois.edumdpi.com

By using purified Apaf-1, cytochrome c, and procaspase-9, researchers have been able to demonstrate that Apoptosis Activator 2 directly facilitates the assembly of the apoptosome, leading to increased processing of procaspase-9 and subsequent activation of caspase-3. rndsystems.com This demonstrates that the compound's primary mechanism of action is the direct activation of the apoptosis machinery at the level of the apoptosome. rndsystems.com

High-Throughput Screening for Identification of Apoptosis Modulators

High-throughput screening (HTS) methodologies have been employed to identify and characterize small molecules that modulate apoptosis, such as Apoptosis Activator 2. These screens often utilize automated systems to test large libraries of compounds for their ability to induce or inhibit apoptosis in a given cell line or biochemical assay.

The discovery of Apoptosis Activator 2 itself likely stemmed from such screening efforts, where compounds were evaluated for their ability to induce cell death in cancer cells while sparing normal cells. bpsbioscience.com HTS can be configured to measure various apoptotic endpoints, including caspase activation, cell viability, or changes in mitochondrial membrane potential.

In the context of Apoptosis Activator 2 research, HTS can be used to:

Identify other compounds that act through a similar mechanism.

Screen for molecules that enhance or inhibit the activity of Apoptosis Activator 2.

Identify genetic or cellular factors that confer sensitivity or resistance to the compound.

For instance, a screen of a compound library in a cell-based assay measuring caspase-3 activation could identify molecules that, like Apoptosis Activator 2, directly target the apoptosome. tum.de

Cell-Based Assays for Quantifying Apoptotic Markers (e.g., Caspase Activation, PARP Cleavage, DNA Fragmentation)

A variety of cell-based assays are routinely used to quantify the downstream effects of Apoptosis Activator 2 and confirm its pro-apoptotic activity in intact cells. These assays provide crucial information on the cellular response to the compound.

Caspase Activation: The activation of caspases, particularly the executioner caspase-3, is a hallmark of apoptosis. illinois.edumdpi.comnih.gov This can be measured using several techniques, including Western blotting to detect the cleaved (active) form of caspase-3, or by using fluorescently labeled caspase inhibitors that bind specifically to the active enzymes, which can then be quantified by flow cytometry. illinois.edu Studies have consistently shown that Apoptosis Activator 2 strongly induces caspase-3 activation in various cancer cell lines. selleckchem.combpsbioscience.comselleckchem.com

PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a key substrate of activated caspase-3. Its cleavage is another hallmark of apoptosis. illinois.edu Western blot analysis is the standard method to detect the cleavage of PARP from its full-length form (approximately 116 kDa) to the characteristic 89 kDa fragment. The presence of this fragment is a strong indicator of caspase-3 activity and apoptosis. Research has confirmed that treatment with Apoptosis Activator 2 leads to significant PARP cleavage in susceptible cells. selleckchem.commedchemexpress.comhellobio.combpsbioscience.comselleckchem.com

DNA Fragmentation: During the later stages of apoptosis, endonucleases are activated that cleave the chromosomal DNA into internucleosomal fragments. illinois.edu This can be visualized as a characteristic "ladder" pattern on an agarose (B213101) gel following electrophoresis of DNA extracted from apoptotic cells. nih.gov Another common method to detect DNA fragmentation is the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which fluorescently labels the 3'-hydroxyl ends of fragmented DNA and can be analyzed by microscopy or flow cytometry. selleckchem.comnih.gov Apoptosis Activator 2 has been shown to induce both DNA laddering and positive TUNEL staining in treated cells. selleckchem.comhellobio.comnih.gov

Apoptotic MarkerMethodologyObservation with Apoptosis Activator 2
Caspase-3 ActivationWestern Blot, Fluorogenic Substrate Assays, Flow CytometryStrong induction of caspase-3 cleavage and activity selleckchem.combpsbioscience.comselleckchem.com
PARP CleavageWestern BlotSignificant cleavage of PARP to its 89 kDa fragment selleckchem.commedchemexpress.comhellobio.combpsbioscience.comselleckchem.com
DNA FragmentationAgarose Gel Electrophoresis (DNA Laddering), TUNEL AssayInduces characteristic DNA laddering and positive TUNEL staining selleckchem.comhellobio.comnih.gov

Live-Cell Imaging and Fluorescent Probes for Real-Time Apoptosis Monitoring

Live-cell imaging techniques, coupled with the use of fluorescent probes, have enabled the real-time visualization and monitoring of apoptosis in individual cells treated with Apoptosis Activator 2. This approach provides dynamic information about the kinetics and spatial progression of the apoptotic process.

Various fluorescent probes are available to monitor different apoptotic events in living cells:

Annexin V Conjugates: In the early stages of apoptosis, the phospholipid phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye and used to label apoptotic cells.

Caspase Substrates: Fluorescently labeled, cell-permeable caspase substrates can be used to detect caspase activation in real-time. Upon cleavage by active caspases, these substrates either become fluorescent or change their fluorescence properties.

Mitochondrial Membrane Potential Dyes: The loss of mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway. Dyes such as JC-1 can be used to monitor this change, as they exhibit a shift in fluorescence from red to green as the membrane potential dissipates.

By using these probes in conjunction with time-lapse microscopy, researchers can observe the sequence of events following the application of Apoptosis Activator 2, from the initial loss of mitochondrial membrane potential to caspase activation, PS exposure, and eventual cell death.

Future Research Directions and Unanswered Questions Regarding Apoptosis Activator 2

Comprehensive Mapping of Molecular Targets and Off-Target Effects

A thorough understanding of the molecular interactions of Apoptosis Activator 2 is fundamental to its development. While its primary target has been identified, the full spectrum of its cellular binding partners and potential off-target effects remains to be elucidated.

Initial research has shown that Apoptosis Activator 2 functions as a cell-permeable indoledione compound that promotes the cytochrome c-dependent oligomerization of the Apoptotic Protease Activating Factor 1 (Apaf-1). nih.govsciforum.netjci.org This action facilitates the assembly of the apoptosome, a multi-protein complex that recruits and activates procaspase-9. embopress.org Activated caspase-9 then initiates a cascade by activating executioner caspases such as caspase-3, leading to Poly (ADP-ribose) polymerase (PARP) cleavage, DNA fragmentation, and ultimately, apoptosis. nih.govsciforum.netjci.org

A significant characteristic of Apoptosis Activator 2 is its selective cytotoxicity towards tumor cells. nih.govjci.org It has demonstrated activity in various cancer cell lines, including leukemia, breast, lung, and colon cancer. nih.gov Conversely, it shows minimal to no effect on non-tumor cells or cell lines deficient in key apoptotic proteins like Apaf-1 or caspase-3, where its half-maximal inhibitory concentration (IC50) is significantly higher. nih.govamsbio.com This selectivity suggests a favorable therapeutic window, but the underlying molecular basis for this differential effect is not fully understood.

Future research should employ advanced proteomic and genomic screening techniques to create a comprehensive map of the molecular targets of Apoptosis Activator 2. This will not only confirm its interaction with Apaf-1 but also identify any secondary targets that may contribute to its efficacy or mediate off-target effects. Understanding the differential protein expression or pathway activation between tumor and normal cells that accounts for the observed selectivity is a paramount goal.

Table 1: In Vitro Efficacy of Apoptosis Activator 2 in Various Cell Lines

Cell LineTypeIC50 (µM)
JurkatLeukemia4
Molt-4Leukemia6
CCRF-CEMLeukemia9
BT-549Breast Cancer20
NCI-H23Lung Cancer35
HMECNormal Breast Epithelial> 40
PRECNormal Prostate Epithelial> 40
MCF-10ANormal Breast Epithelial> 40

This table is interactive. You can sort the columns by clicking on the headers.

Investigation of In Vivo Pharmacodynamics and Pharmacokinetic Considerations

While in vitro studies have established the mechanism and selectivity of Apoptosis Activator 2, its behavior and effects within a complex living organism are largely unknown. A critical next step is the thorough investigation of its pharmacodynamics (PD) and pharmacokinetics (PK) in animal models.

Pharmacokinetic studies will be crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Apoptosis Activator 2. Key parameters to be determined include its bioavailability, half-life in circulation, tissue distribution, and clearance rate. This information is vital for designing effective treatment regimens and for understanding the potential for systemic exposure and toxicity. The development of robust analytical methods for detecting and quantifying Apoptosis Activator 2 and its potential metabolites in biological matrices will be a prerequisite for these studies.

Exploration of Apoptosis Activator 2 in Non-Oncological Disease Models

The therapeutic potential of modulating apoptosis is not limited to oncology. Dysregulation of apoptosis is a key feature in a variety of other human diseases, including neurodegenerative disorders and cardiovascular conditions.

In neurodegenerative diseases such as Alzheimer's and Parkinson's disease, excessive or inappropriate neuronal apoptosis contributes to disease progression. nih.govnih.gov Therapeutic strategies aimed at inhibiting apoptosis are being explored for these conditions. Conversely, in some contexts, inducing apoptosis of detrimental cell populations could be beneficial. The role of Apoptosis Activator 2 in such models has not been investigated. Future studies could explore its effects in models of neuroinflammation or neuronal injury to determine if it has any potential neurotoxic or, paradoxically, neuroprotective effects by eliminating harmful, chronically stressed cells.

In the context of cardiovascular diseases, apoptosis of cardiomyocytes is a significant factor in the pathogenesis of heart failure and ischemia-reperfusion injury. spandidos-publications.comnih.gov While inducing apoptosis in the heart is generally undesirable, there may be specific contexts, such as cardiac remodeling or certain inflammatory conditions, where targeted apoptosis could be beneficial. Investigating the effects of Apoptosis Activator 2 in relevant cardiovascular disease models would be necessary to understand its potential impact in these settings. The current body of research has not yet extended to these areas, representing a significant opportunity for future exploration.

Structural Biology Insights into Apoptosis Activator 2-Protein Interactions

A detailed understanding of how Apoptosis Activator 2 interacts with its target protein, Apaf-1, at the atomic level is essential for rational drug design and the development of more potent and selective analogs. While the downstream effects of Apoptosis Activator 2 on apoptosome formation are known, the precise binding site and the conformational changes it induces in Apaf-1 have not been structurally characterized.

High-resolution structural techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools to elucidate these interactions. Co-crystallization of Apoptosis Activator 2 with Apaf-1 or the entire apoptosome complex could provide a static snapshot of the binding pocket and the key amino acid residues involved in the interaction. Cryo-EM could offer insights into the dynamic conformational changes that Apaf-1 undergoes upon binding to the compound and during the assembly of the apoptosome. nih.gov

Computational modeling and molecular docking studies can also be employed to predict the binding mode of Apoptosis Activator 2 to Apaf-1. These in silico approaches can guide site-directed mutagenesis studies to validate the key interacting residues and help in the design of new analogs with improved binding affinity and specificity. The absence of such structural data is a major gap in the current understanding of this compound.

Development of Next-Generation Apoptosis Activator 2 Analogs with Enhanced Specificity and Efficacy

The discovery of Apoptosis Activator 2 provides a valuable chemical scaffold for the development of new and improved apoptosis-inducing agents. Medicinal chemistry efforts can be directed towards synthesizing and evaluating a library of analogs to establish a comprehensive structure-activity relationship (SAR).

The goals of developing next-generation analogs would be to enhance several key properties. Firstly, improving the potency and efficacy of the compound could lead to therapeutic effects at lower concentrations, potentially reducing off-target effects. Secondly, optimizing the pharmacokinetic properties, such as solubility, metabolic stability, and oral bioavailability, is crucial for its development as a drug. Thirdly, further enhancing the selectivity for tumor cells over healthy cells would improve the therapeutic index and safety profile.

Systematic modifications of the indoledione core and its substituents, guided by the structural insights from biophysical and computational studies, will be instrumental in this endeavor. The development of such analogs has the potential to yield novel therapeutic candidates with superior anti-cancer activity. Currently, the public domain lacks information on the development of such next-generation analogs of Apoptosis Activator 2.

Q & A

Basic Research Questions

Q. What experimental methods are recommended to confirm apoptosis induction by Apoptosis Activator 2 in vitro?

  • Methodology : Use a combination of assays:

  • TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis .
  • Annexin V/PI staining via flow cytometry to distinguish early/late apoptotic cells.
  • Western blot for cleaved caspase-3 and PARP to confirm activation of the apoptotic cascade .
  • Measure IC50 values across tumor cell lines (e.g., Jurkat, Molt-4) and compare with non-tumor controls to validate selectivity .

Q. How does Apoptosis Activator 2 selectively target tumor cells while sparing normal cells?

  • Mechanistic approach :

  • Assess expression levels of Apaf-1 and caspase-3 in tumor vs. normal cells via qPCR or immunoblotting.
  • Use CRISPR-Cas9 to knockout Apaf-1 or caspase-3 in tumor cells and evaluate resistance to the compound .
  • Perform viability assays (e.g., MTT) on co-cultures of tumor and normal cells to confirm specificity .

Q. What controls are essential when designing experiments with Apoptosis Activator 2?

  • Critical controls :

  • Positive controls : Staurosporine or other known apoptosis inducers.
  • Negative controls : Non-tumor cell lines (e.g., primary fibroblasts) and caspase-3/Apaf-1-deficient models.
  • Solvent controls : DMSO at the same concentration used for compound dilution to rule out solvent toxicity .

Advanced Research Questions

Q. How can researchers address variability in IC50 values across tumor cell lines?

  • Analytical strategy :

  • Perform dose-response curves with at least 8 concentrations and use nonlinear regression to calculate IC50.
  • Corrogate results with genomic/proteomic profiles (e.g., Apaf-1 expression levels via RNA-seq) to identify resistance mechanisms.
  • Validate using isogenic cell lines (wild-type vs. Apaf-1-knockout) to isolate compound-specific effects .

Q. What experimental designs are optimal for studying synergy between Apoptosis Activator 2 and other apoptosis inducers (e.g., TRAIL)?

  • Synergy testing :

  • Use combination index analysis (Chou-Talalay method) to quantify additive, synergistic, or antagonistic effects.
  • Monitor caspase-8 activation (upstream of caspase-3) via fluorogenic substrates to dissect pathway crosstalk.
  • Include inhibitors of death receptors (e.g., anti-FADD antibodies) to isolate extrinsic vs. intrinsic apoptosis pathways .

Q. How can contradictions between apoptosis assays (e.g., TUNEL vs. caspase activity) be resolved?

  • Troubleshooting framework :

  • Cross-validate with multiple assays (e.g., DNA fragmentation, mitochondrial membrane potential loss via JC-1 staining).
  • Check for off-target effects (e.g., necroptosis inhibitors) if caspase-3 activation is absent despite DNA fragmentation.
  • Use time-course experiments to capture dynamic apoptotic stages, as caspase activation may precede DNA breakdown .

Q. What challenges arise when translating in vitro findings of Apoptosis Activator 2 to in vivo models?

  • Translational considerations :

  • Optimize pharmacokinetics (e.g., solubility in PBS/cremophor-based formulations) and assess bioavailability via LC-MS.
  • Use orthotopic tumor models to mimic the tumor microenvironment’s impact on drug efficacy.
  • Monitor systemic toxicity in non-tumor tissues (e.g., liver, kidney) through histopathology and serum biomarkers .

Q. How can researchers integrate Apoptosis Activator 2 into studies exploring resistance mechanisms in apoptosis-deficient cancers?

  • Advanced models :

  • Generate CRISPR-edited cell lines with mutations in Apaf-1 or caspase-3 to study compensatory pathways (e.g., necroptosis).
  • Combine with BH3 mimetics (e.g., ABT-199) to test synthetic lethality in mitochondrial apoptosis-resistant tumors.
  • Use single-cell RNA sequencing to identify transcriptional heterogeneity in drug response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MDK83190
Reactant of Route 2
Reactant of Route 2
MDK83190

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.